

Introduction: The Strategic Role of a Halogenated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chloro-2-fluoroanisole*

Cat. No.: *B1582839*

[Get Quote](#)

4-Chloro-2-fluoroanisole is a halogenated aromatic ether that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a methoxy group, a fluorine atom, and a chlorine atom on a benzene ring, provides multiple reactive sites and imparts unique electronic properties. These characteristics make it a valuable building block for researchers and process chemists, particularly in the fields of drug discovery and materials science. The strategic incorporation of fluorine and chlorine can profoundly influence the pharmacokinetic and physicochemical properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This guide offers a comprehensive overview of **4-Chloro-2-fluoroanisole**, detailing its fundamental properties, a robust synthesis protocol, key applications, and essential safety protocols for laboratory handling.

Molecular and Physicochemical Profile

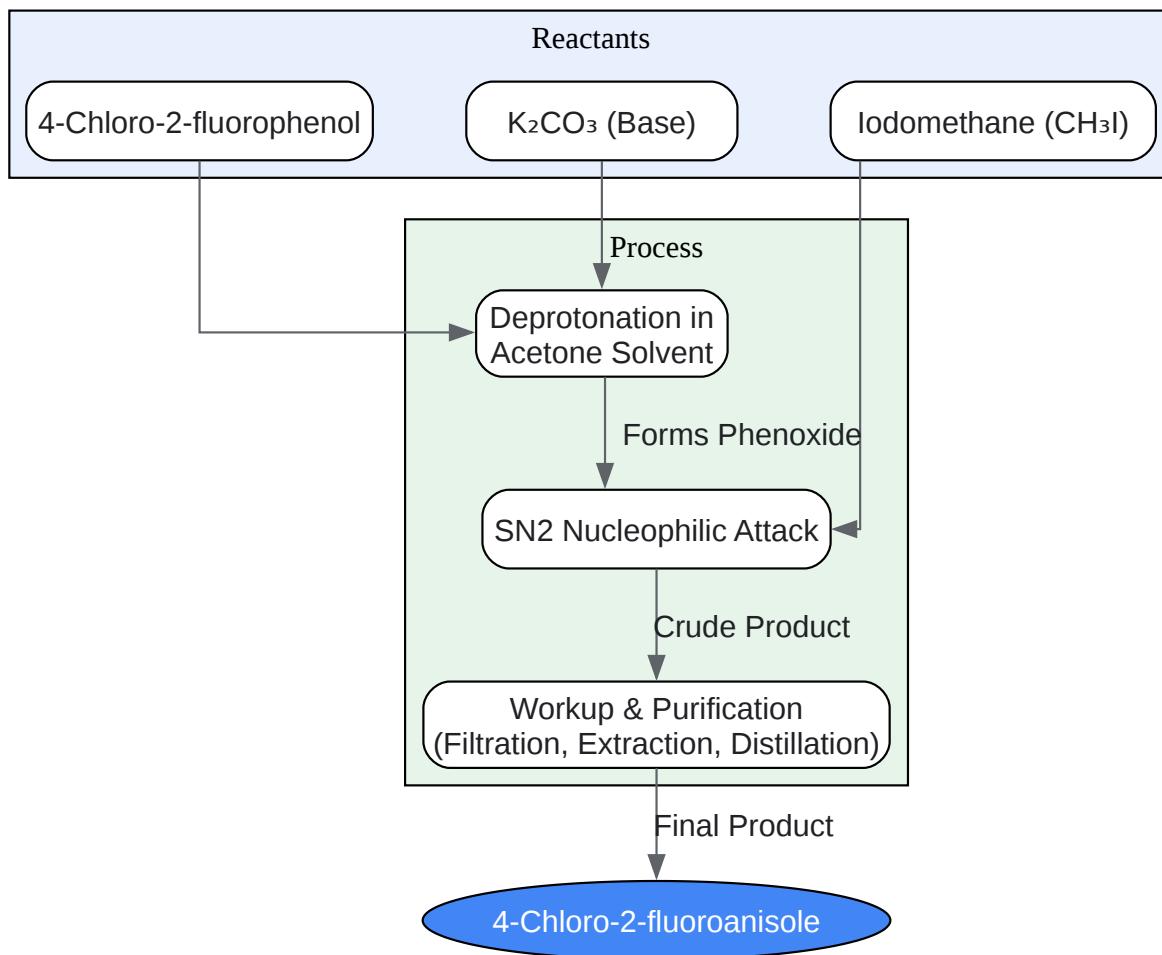
The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of **4-Chloro-2-fluoroanisole** are summarized below. Its molecular formula is C₇H₆ClFO, and it has a molecular weight of 160.57 g/mol.^{[3][4][5][6]}

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClFO	[3][4][5][6][7]
Molecular Weight	160.57 g/mol	[3][4][5][6]
CAS Number	452-09-5	[3][4][5][6][8]
Appearance	Colorless to light yellow liquid	[6][9]
Boiling Point	160 °C (at standard pressure)	[4][6][9]
Density	1.294 g/mL at 25 °C	[4][6][9]
Refractive Index	n _{20/D} 1.518	[4][6][9]
Flash Point	79.4 °C (175 °F)	[4][6][9]

Synthesis Protocol: Williamson Ether Synthesis

A common and efficient method for preparing **4-Chloro-2-fluoroanisole** is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-2-fluorophenol attacks a methylating agent, such as iodomethane.

Causality and Experimental Rationale


The choice of reagents and conditions is critical for maximizing yield and purity.

- **Base (e.g., Sodium Hydride, Potassium Carbonate):** The reaction is initiated by deprotonating the hydroxyl group of 4-chloro-2-fluorophenol. The phenolic proton is acidic, but a sufficiently strong base is required to generate the nucleophilic phenoxide anion quantitatively. Sodium hydride is highly effective but requires an anhydrous solvent. Potassium carbonate is a milder, easier-to-handle alternative, often used in polar aprotic solvents like acetone or DMF.
- **Methylating Agent (Iodomethane):** Iodomethane (CH₃I) is an excellent electrophile for this S_N2 reaction. Iodine is a large, polarizable atom, making it an excellent leaving group, which facilitates the nucleophilic attack by the phenoxide.

- Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is ideal. It dissolves the ionic intermediates (the phenoxide salt) without solvating the nucleophile so strongly that its reactivity is diminished. This promotes a faster reaction rate.

Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorophenol (1 equivalent) and a suitable polar aprotic solvent (e.g., acetone).
- Base Addition: Add potassium carbonate (K_2CO_3 , 1.5 equivalents) to the solution. The excess base ensures complete deprotonation of the phenol.
- Initiation of Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
- Addition of Methylating Agent: Add iodomethane (1.2 equivalents) dropwise to the suspension. The reaction is exothermic; a controlled addition rate is recommended.
- Reaction Progression: Heat the mixture to reflux and maintain it for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **4-Chloro-2-fluoroanisole**.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **4-Chloro-2-fluoroanisole**.

Applications in Research and Development

4-Chloro-2-fluoroanisole serves primarily as a precursor for more complex molecules, leveraging its unique substitution pattern.

- **Pharmaceutical Intermediates:** The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate lipophilicity and binding affinity.^{[1][2]} The anisole group can be a stable moiety or can be demethylated to reveal a

phenol group for further functionalization. This compound is a key starting material for synthesizing various pharmacologically active agents.

- Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes fluorinated building blocks to improve efficacy and environmental persistence profiles.[10]
- Material Science: Fluorinated aromatic compounds are used in the synthesis of specialty polymers and liquid crystals, where the C-F bond contributes to thermal stability and desired electronic properties.[11]

Safety and Handling

As a chemical intermediate, proper handling of **4-Chloro-2-fluoroanisole** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6][9]
- Handling Procedures: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.
- First Aid Measures:
 - Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[12]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-fluoroanisole is a chemical of significant utility, bridging basic reagents with high-value final products in pharmaceuticals, agrochemicals, and material science. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable tool for chemists. Adherence to rigorous safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature, ensuring its effective and safe application in research and development.

References

- ChemBK. **4-chloro-2-fluoroanisole**. [\[Link\]](#)
- Research Scientific. **4-CHLORO-2-FLUOROANISOLE**, 98%. [\[Link\]](#)
- PubChemLite. **4-chloro-2-fluoroanisole** (C7H6ClFO). [\[Link\]](#)
- PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. [\[Link\]](#)
- MDPI. Fluorine in drug discovery: Role, design and case studies. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]

- 5. aceschem.com [aceschem.com]
- 6. 4-CHLORO-2-FLUOROANISOLE | 452-09-5 [amp.chemicalbook.com]
- 7. PubChemLite - 4-chloro-2-fluoroanisole (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 9. 4-CHLORO-2-FLUOROANISOLE price,buy 4-CHLORO-2-FLUOROANISOLE - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Strategic Role of a Halogenated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582839#4-chloro-2-fluoroanisole-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com